![molecular formula C14H20N6O B2397778 1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034633-87-7](/img/structure/B2397778.png)
1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound featuring a tert-butyl group, a pyrazinyl group, and an imidazolyl group
Mechanism of Action
Target of Action
The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .
Mode of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications .
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s predicted boiling point is 2445±190 °C, and its predicted density is 0957±006 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Result of Action
The tert-butyl group is known to have a unique reactivity pattern, which could potentially influence the compound’s effects .
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c, suggesting that certain environmental conditions may affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the pyrazinyl and imidazolyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include tert-butyl isocyanate, pyrazine derivatives, and imidazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted urea derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that urea derivatives, including 1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of imidazole have been shown to inhibit tumor growth in xenograft models, suggesting a promising avenue for developing anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that certain urea derivatives possess the ability to inhibit bacterial and fungal growth. For example, related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating potential use in treating infections .
Urease Inhibition
Urease inhibitors are crucial in managing conditions like kidney stones and certain infections. Research on urea derivatives has revealed that they can effectively inhibit urease activity. The compound's structure suggests it may offer similar inhibitory effects, which could be beneficial in pharmaceutical applications targeting urease-related disorders .
Agricultural Applications
Pesticide Development
There is growing interest in the application of urea derivatives as pesticides. Compounds similar to this compound have been synthesized and tested for their efficacy against agricultural pests. These studies indicate that such compounds can act as effective insecticides or fungicides, providing an alternative to traditional chemical pesticides while potentially reducing environmental impact .
Material Science
Polymer Chemistry
The unique structural properties of this compound make it suitable for applications in polymer science. Researchers are exploring its potential as a building block for synthesizing novel polymers with enhanced properties, such as thermal stability and mechanical strength. The incorporation of urea functionalities into polymer matrices can lead to materials with improved performance characteristics .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported the synthesis of a series of imidazole-based urea derivatives and their evaluation against various cancer cell lines. The results indicated that specific modifications to the urea moiety significantly enhanced anticancer activity, with IC50 values lower than those of existing chemotherapeutics .
Case Study 2: Urease Inhibition
In another study focusing on urease inhibitors, a range of urea derivatives was synthesized and tested for their inhibitory effects on urease activity. The findings suggested that structural variations influenced potency, highlighting the potential of compounds like this compound as candidates for further development in treating urease-related conditions .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- 1-(tert-butyl)-3-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- 1-(tert-butyl)-3-(2-(2-(isoquinolin-1-yl)-1H-imidazol-1-yl)ethyl)urea
Uniqueness
1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to the presence of the pyrazinyl group, which imparts distinct electronic and steric properties compared to its pyridinyl, quinolinyl, and isoquinolinyl analogs.
Biological Activity
1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its effectiveness against various biological targets.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a tert-butyl group, a pyrazinyl moiety, and an imidazolyl group, which are known to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds featuring pyrazole and urea linkages exhibit notable antimicrobial properties. For instance, related pyrazolyl-ureas have shown moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 250 µg/mL .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 250 |
Bacillus subtilis | 250 |
Candida albicans | 250 |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. A study evaluating similar structures highlighted that certain pyrazolyl-ureas inhibited pro-inflammatory cytokines such as TNFα and IL-17 with IC50 values in the nanomolar range. Specifically, compounds with structural similarities showed IC50 values of 0.013 µM against human IKK-2 .
Cytokine | IC50 (µM) |
---|---|
TNFα | 0.013 |
IL-17 | 0.044 |
Anticancer Activity
The antiproliferative effects of related urea compounds have been documented, demonstrating varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives exhibited IC50 values of approximately 16.23 µM against U937 cells, indicating moderate potency compared to established chemotherapeutics like etoposide .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit kinases involved in inflammatory pathways, which may explain their anti-inflammatory effects.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial properties could stem from interference with bacterial cell wall synthesis or function.
Study on Antimicrobial Efficacy
In a controlled study published in a peer-reviewed journal, researchers synthesized a series of pyrazolyl-ureas and evaluated their antimicrobial properties. The study found that modifications in the side chains significantly influenced the efficacy against both gram-positive and gram-negative bacteria.
Anti-inflammatory Activity Assessment
Another study focused on the anti-inflammatory potential of similar compounds through in vitro assays measuring cytokine release from activated immune cells. The results indicated that specific modifications to the urea structure enhanced inhibitory activity on TNFα production.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-14(2,3)19-13(21)18-7-9-20-8-6-17-12(20)11-10-15-4-5-16-11/h4-6,8,10H,7,9H2,1-3H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYBAOAQIMSFDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=CN=C1C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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